2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol
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Overview
Description
2,2’-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol is a chemical compound with the molecular formula C8H20N2O3 and a molecular weight of 192.26 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple hydroxyethyl and aminoethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently converted to the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of 2,2’-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol involves large-scale reactors and continuous processing techniques . The use of catalysts and optimized reaction parameters enhances the efficiency of the production process. The final product is purified through distillation, crystallization, or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2,2’-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of hydroxyethyl and aminoethyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides) . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products: The major products formed from the reactions of 2,2’-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol depend on the specific reaction pathway . For example, oxidation reactions may yield corresponding aldehydes or ketones, while substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
2,2’-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol has a wide range of scientific research applications . In chemistry, it is used as a reagent in organic synthesis and as a stabilizer in various chemical processes. In biology, it serves as a chelating agent and is involved in the study of enzyme mechanisms. In medicine, this compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals. In industry, it is utilized in the production of polymers, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol involves its interaction with specific molecular targets and pathways . The hydroxyethyl and aminoethyl groups enable the compound to form complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo chemical transformations allows it to participate in enzymatic reactions and other biological activities.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,2’-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol include N,N,N’-Tris(2-hydroxyethyl)-1,2-ethanediamine and N,N-bis(2-hydroxyethyl)ethylenediamine . These compounds share structural similarities, such as the presence of hydroxyethyl and aminoethyl groups.
Uniqueness: The uniqueness of 2,2’-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity . This compound’s ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
60487-27-6 |
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Molecular Formula |
C10H25N3O3 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-[2-[2-[bis(2-hydroxyethyl)amino]ethylamino]ethylamino]ethanol |
InChI |
InChI=1S/C10H25N3O3/c14-8-4-12-2-1-11-3-5-13(6-9-15)7-10-16/h11-12,14-16H,1-10H2 |
InChI Key |
FZESNTXZWKMSPC-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCO)NCCN(CCO)CCO |
Origin of Product |
United States |
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